molecular formula C10H7NO2 B6272368 (2E)-3-(2-cyanophenyl)prop-2-enoic acid CAS No. 2886-29-5

(2E)-3-(2-cyanophenyl)prop-2-enoic acid

Cat. No.: B6272368
CAS No.: 2886-29-5
M. Wt: 173.2
InChI Key:
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Description

(2E)-3-(2-cyanophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-cyanophenyl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-cyanobenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-3-(2-cyanophenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It serves as a building block for the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-cyanophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    (2E)-3-(4-cyanophenyl)prop-2-enoic acid: Similar structure but with the cyano group in the para position.

    (2E)-3-(2-carboxyphenyl)prop-2-enoic acid: Carboxy group instead of the cyano group.

    (2E)-3-(2-nitrophenyl)prop-2-enoic acid: Nitro group instead of the cyano group.

Uniqueness: (2E)-3-(2-cyanophenyl)prop-2-enoic acid is unique due to the presence of the cyano group in the ortho position, which influences its reactivity and binding properties. This structural feature can lead to distinct biological activities and chemical behaviors compared to its analogs.

Properties

CAS No.

2886-29-5

Molecular Formula

C10H7NO2

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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